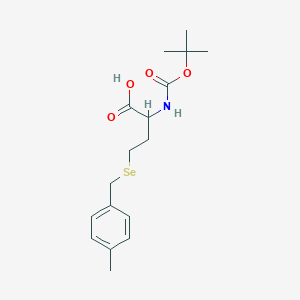

Boc-HomoSec(pMeBzl)-OH

Description

Contextualization within Protected Amino Acid and Selenocysteine (B57510) Chemistry

Amino acids are the fundamental units of proteins, and their assembly into peptides requires the temporary blocking of their reactive amino and side-chain functionalities to prevent unwanted side reactions and polymerization. nih.govspringernature.comaltabioscience.com This is achieved through the use of protecting groups, giving rise to a class of compounds known as protected amino acids. omizzur.com These derivatives are essential for the stepwise and controlled construction of peptides, a process often carried out on a solid support (Solid-Phase Peptide Synthesis or SPPS). particlepeptides.com

Selenocysteine (Sec), often referred to as the 21st amino acid, is a naturally occurring amino acid that contains selenium. nih.govtandfonline.com Its unique properties, including a lower pKa and enhanced nucleophilicity compared to its sulfur-containing counterpart, cysteine, make it a crucial component of various enzymes, particularly those involved in redox reactions. nih.govmdpi.com The incorporation of selenocysteine into proteins is a complex biological process, and the chemical synthesis of selenopeptides presents its own set of challenges, primarily due to the high reactivity and instability of the selenol group. tandfonline.commdpi.comresearchgate.net

Significance of Homoselenocysteine Derivatives as Building Blocks in Organic Synthesis

Homoselenocysteine, an analogue of selenocysteine with an additional methylene (B1212753) group in its side chain, and its derivatives are valuable tools in organic synthesis. The presence of the selenium atom imparts unique reactivity that can be harnessed for various chemical transformations. These derivatives serve as precursors for introducing selenium into organic molecules, which can influence their biological activity and conformational properties. smolecule.comacs.org The development of methods for synthesizing and incorporating homoselenocysteine derivatives into peptides and other complex molecules is an active area of research. acs.orgresearchgate.netjst.go.jp

Overview of Boc and pMeBzl Protecting Group Modalities in Amino Acid Derivatization

The functionality of Boc-HomoSec(pMeBzl)-OH is defined by its two protecting groups: the tert-Butyloxycarbonyl (Boc) group and the para-methylbenzyl (pMeBzl) group.

Boc (tert-Butyloxycarbonyl) Group: The Boc group is a widely used protecting group for the α-amino group of amino acids. total-synthesis.com It is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc anhydride). total-synthesis.comjk-sci.com A key advantage of the Boc group is its stability under a wide range of reaction conditions, including basic and nucleophilic environments. total-synthesis.comorganic-chemistry.org It is readily cleaved under mild acidic conditions, such as with trifluoroacetic acid (TFA), which allows for the selective deprotection of the amino group during peptide synthesis without affecting other acid-labile protecting groups. jk-sci.com This orthogonality is crucial for complex synthetic strategies. total-synthesis.com

pMeBzl (para-methylbenzyl) Group: The pMeBzl group serves to protect the highly reactive selenol side chain of homoselenocysteine. Protecting the selenol is essential to prevent its oxidation and other unwanted side reactions during peptide synthesis. researchgate.netmdpi.com The pMeBzl group is a type of benzyl (B1604629) protecting group, which are commonly used for protecting sulfur and selenium functionalities. peptide.comnih.gov The para-methyl substituent on the benzyl group can modulate its stability and cleavage conditions. Generally, benzyl-type protecting groups are removed under strong acidic conditions, such as with hydrogen fluoride (B91410) (HF), or through reductive cleavage. peptide.com The use of the pMeBzl group for protecting selenocysteine and its homologues is a common strategy in peptide chemistry. peptide.comnih.gov

Data Table

Table 1: Chemical Properties of this compound

| Property | Value |

| Synonym | Boc-(R)-4-methylbenzyl Homoselenocysteine |

| Molecular Formula | C17H25NO4Se |

| Molecular Weight | 386.3 g/mol |

Data sourced from available chemical supplier information. chempep.com

Structure

2D Structure

Properties

IUPAC Name |

4-[(4-methylphenyl)methylselanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO4Se/c1-12-5-7-13(8-6-12)11-23-10-9-14(15(19)20)18-16(21)22-17(2,3)4/h5-8,14H,9-11H2,1-4H3,(H,18,21)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBTSPTQWQDAMOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C[Se]CCC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO4Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Chemical Transformations of Boc Homosec Pmebzl Oh

Chemical Reaction Profiles

The reactivity of Boc-HomoSec(pMeBzl)-OH can be categorized based on the transformations involving its selenol side chain and the protecting groups.

The selenium atom in this compound is in its reduced selenoether form and is relatively stable to oxidation under ambient conditions. However, upon removal of the pMeBzl protecting group, the resulting free selenol (HomoSec) is highly susceptible to oxidation. The high propensity of selenols to oxidize means they are often protected during synthesis and handled with care upon deprotection mdpi.com.

One of the most common oxidative transformations is the formation of a diselenide bridge. Exposure of the deprotected homoselenocysteine to air or mild oxidizing agents leads to the spontaneous formation of the corresponding diselenide dimer. This reaction is a cornerstone in the formation of cyclic peptides or linking peptide chains. While specific studies on this compound are not abundant, the oxidation of similar selenocysteine (B57510) derivatives is well-documented. For instance, oxidation can be achieved in good yields using a dimethylsulfoxide (DMSO)/trifluoroacetic acid (TFA) mixture nih.gov. Iodine-mediated oxidation has also been explored, though it can sometimes lead to a complex mixture of products nih.gov.

Further oxidation of the selenium center can occur, leading to various oxidation states. Reaction with stronger oxidizing agents like hydrogen peroxide can initially form a selenenic acid (R-SeOH), which can be further oxidized to a seleninic acid (R-SeO₂H) and ultimately to a selenonic acid (R-SeO₃H). These higher oxidation states are generally more stable than their sulfur analogs but are less commonly targeted in the context of peptide synthesis.

| Reaction Type | Oxidizing Agent | Product | Significance |

|---|---|---|---|

| Diselenide Formation | Air (O₂), DMSO/TFA | R-Se-Se-R | Formation of covalent linkages in peptides and proteins. |

| Selenenic Acid Formation | Mild Peroxides (e.g., H₂O₂) | R-SeOH | Often a transient intermediate in redox processes. |

| Seleninic Acid Formation | Stronger Oxidants | R-SeO₂H | A stable oxidation state of selenium. |

The p-methylbenzyl (pMeBzl) group is a type of benzyl (B1604629) protecting group used for the selenol side chain. Unlike the acid-labile Boc group, benzyl-type protecting groups on selenium are typically removed under reductive or strongly acidic conditions that are harsher than those used for Boc removal.

The cleavage of the C-Se bond in the pMeBzl-protected selenol is a key transformation. While the pMeBzl group is similar to the more commonly cited p-methoxybenzyl (Mob) group, its removal conditions are analogous. For selenocysteine derivatives protected with Mob, a variety of deprotection methods have been developed. These include treatment with reagents like 2,2'-dithiobis(5-nitropyridine) (B1204645) (DTNP) in trifluoroacetic acid (TFA) nih.gov. The protonation of the pyridine (B92270) nitrogen in DTNP by TFA is believed to "activate" the disulfide bond, making it more electrophilic and facilitating the removal of the benzyl-type group nih.gov.

Another effective method involves reductive cleavage. For the related p-nitrobenzyl (pNB) protecting group, removal is achieved via a two-step process: reduction of the nitro group to an amine (e.g., with zinc in acetic acid or tin(II) chloride), followed by an oxidative cleavage with iodine to yield the diselenide uq.edu.au. This highlights a "reductive" vector for deprotection that is orthogonal to acid-labile groups mdpi.comnih.gov. It is plausible that similar reductive strategies could be applied to the pMeBzl group, although it lacks the reducible nitro functionality. More direct reductive cleavage of selenoethers can also be accomplished, for instance, using dissolving metal reductions, although these conditions are harsh and may not be compatible with other functionalities in a complex molecule.

| Protecting Group | Reagent/Conditions | Mechanism Class |

|---|---|---|

| p-Methoxybenzyl (Mob) | DTNP in TFA | Electrophilic/Reductive |

| p-Nitrobenzyl (pNB) | 1. Zn/AcOH or SnCl₂ 2. I₂ | Reductive followed by Oxidation |

| Benzyl (Bzl) | Br₂/hydrazine | Reductive |

Direct nucleophilic aromatic substitution on the phenyl ring of the p-methylbenzyl group is generally not feasible as the ring is not activated by strong electron-withdrawing groups libretexts.org. However, the benzylic carbon of the pMeBzl group can be susceptible to nucleophilic attack, leading to cleavage of the C-Se bond. This reactivity is characteristic of selenoethers wikipedia.org.

The selenium atom can be converted into a good leaving group, thereby activating the benzylic carbon for nucleophilic substitution. For example, the selenide (B1212193) could be alkylated to form a selenonium salt. These salts are potent alkylating agents and readily undergo nucleophilic displacement at the carbon attached to the selenium mdpi.com. In the case of this compound, this would involve a nucleophile attacking the benzylic carbon of the pMeBzl group, with the Boc-homoselenocysteine moiety acting as the leaving group.

Alternatively, intramolecular nucleophilic substitution can occur. In suitably structured molecules, a nearby nucleophile can attack the selenium atom, leading to cyclization and displacement of the pMeBzl group. While there are no specific examples involving this compound, the principle has been demonstrated in the synthesis of selenium-containing beta-lactam analogues, where intramolecular substitution by the benzylseleno moiety in 4-halo-beta-lactam precursors is a key step researchgate.net.

Protecting Group Orthogonality and Selective Deprotection Strategies

In the synthesis of complex molecules like peptides, the ability to selectively remove one protecting group in the presence of others is crucial. This concept is known as orthogonality peptide.compeptide.com. The protecting groups in this compound—the Boc group and the pMeBzl group—are designed to be largely orthogonal.

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of conditions and its facile removal under moderately strong acidic conditions . The standard reagent for Boc deprotection is trifluoroacetic acid (TFA), often used as a solution in a solvent like dichloromethane (B109758) (DCM).

The mechanism of acid-catalyzed Boc deprotection proceeds through the following steps:

Protonation: The carbonyl oxygen of the Boc group is protonated by the acid. This initial protonation is favored because the resulting positive charge is resonance-stabilized chemistrysteps.com.

Fragmentation: The protonated carbamate (B1207046) then fragments. The C-O bond cleaves to release a stable tert-butyl cation and a carbamic acid intermediate. The stability of the tertiary carbocation is a key driving force for this step chemistrysteps.com.

Deprotonation/Decarboxylation: The tert-butyl cation can be neutralized by a scavenger, or it can lose a proton to form isobutene gas. The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide gas and the free amine chemistrysteps.com. The amine is then protonated by the excess acid to form an ammonium (B1175870) salt.

Due to the formation of the reactive tert-butyl cation, scavengers are often added to the deprotection mixture to prevent side reactions, such as the alkylation of sensitive amino acid residues like tryptophan or methionine peptide.com. Common scavengers include water, triisopropylsilane (B1312306) (TIS), and thioanisole.

| Reagent | Solvent | Typical Conditions |

|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 25-50% TFA in DCM, room temperature |

| Hydrochloric Acid (HCl) | Dioxane, Ethyl Acetate | 4M HCl in dioxane, room temperature |

The combination of the acid-labile Boc group for the α-amino group and the more robust pMeBzl group for the selenol side chain constitutes an orthogonal protection scheme nih.govpeptide.compeptide.com. The pMeBzl group is stable to the acidic conditions (e.g., TFA in DCM) used to remove the Boc group, allowing for the selective deprotection of the N-terminus during peptide synthesis uq.edu.au.

This orthogonality is fundamental in solid-phase peptide synthesis (SPPS). In a typical Boc-based SPPS workflow, the N-terminal Boc group is removed at each cycle to allow for the coupling of the next amino acid. The side-chain protecting groups, such as pMeBzl, must remain intact throughout these repeated cycles of acid treatment peptide.compeptide.com. The pMeBzl group, along with other benzyl-type side-chain protecting groups, is typically removed in the final step of the synthesis, often concurrently with the cleavage of the peptide from the resin support, using stronger acids like hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA) mdpi.com.

The p-nitrobenzyl (pNB) group has been demonstrated to be a stable alternative to other protecting groups for selenocysteine in Boc-chemistry SPPS, as it is completely stable to neat TFA and even HF treatment at 0°C uq.edu.au. Its removal via reduction provides a clear orthogonal strategy. The pMeBzl group offers similar stability to TFA, ensuring the integrity of the selenol protection during the iterative steps of peptide chain elongation. This allows for the precise and controlled assembly of selenocysteine-containing peptides.

Potential Side Reactions in Peptide Synthesis Utilizing Homoselenocysteine Derivatives

The incorporation of non-canonical amino acids, such as homoselenocysteine derivatives like this compound, into peptides is a powerful strategy for introducing unique chemical properties. However, the distinctive reactivity of the selenol side chain, even when protected, presents specific challenges during solid-phase peptide synthesis (SPPS). These challenges include a heightened susceptibility to certain side reactions that can compromise the yield, purity, and stereochemical integrity of the final peptide product. Understanding and mitigating these potential side reactions is critical for the successful synthesis of homoselenocysteine-containing peptides. Key among these undesirable reactions are epimerization at the alpha-carbon and various molecular rearrangements.

Epimerization at the Alpha-Carbon during Activation and Coupling

Epimerization, the change in configuration at a single stereocenter, is a significant side reaction in peptide synthesis that can lead to the formation of diastereomeric impurities that are often difficult to separate from the target peptide. nih.govnih.govresearchgate.net The chiral integrity of the α-carbon of an amino acid is particularly vulnerable during the carboxyl group activation step required for peptide bond formation. nih.gov For sensitive amino acids like selenocysteine and its homologs, the risk of epimerization can be pronounced. researchgate.netnih.gov

There are two primary mechanisms through which epimerization occurs during peptide coupling:

Oxazolone Formation: The activated N-protected amino acid can cyclize to form a 5(4H)-oxazolone intermediate. The α-proton of this intermediate is highly acidic and can be readily abstracted by a base. Subsequent reprotonation can occur from either face of the planar intermediate, leading to a loss of stereochemical purity. nih.govscripps.edu

Direct Enolization: A base present in the reaction mixture can directly abstract the α-proton from the activated amino acid derivative, forming a carbanion. This carbanion can then be protonated from either side, resulting in racemization. nih.govresearchgate.net

Studies specifically involving N-Fmoc-Se-(p-methoxybenzyl)-selenocysteine, a closely related derivative, have shown that it is prone to racemization during the coupling step. nih.gov Research on its sulfur analog, cysteine, which is also known to be highly susceptible to racemization, has demonstrated that the extent of epimerization is heavily dependent on the coupling reagents and bases used. peptide.comnih.gov For instance, coupling reagents like HATU in the presence of N-methylmorpholine (NMM) can lead to significant racemization for cysteine derivatives, while reagents like DIC/Oxyma show negligible racemization. nih.gov

Several factors have been identified that influence the rate of epimerization. Optimization of these conditions is crucial to maintain the stereochemical integrity of homoselenocysteine residues during synthesis. researchgate.netnih.gov

| Factor | Influence on Epimerization | Mitigation Strategies |

| Coupling Reagents | Uronium/aminium-based reagents (e.g., HATU, HBTU) can promote racemization, especially with strong bases. nih.govluxembourg-bio.com | Use of carbodiimides (e.g., DIC) with additives like Oxyma or HOAt, which are known to suppress racemization. peptide.comu-tokyo.ac.jp |

| Bases | Tertiary amine bases (e.g., DIPEA, NMM) facilitate proton abstraction, increasing epimerization risk. nih.govluxembourg-bio.com | Operate coupling steps in the absence of auxiliary bases where possible; use sterically hindered or weaker bases. researchgate.netnih.govluxembourg-bio.com |

| Activation Time | Prolonged pre-activation of the amino acid increases the time the activated species is exposed to basic conditions, raising the risk. | Shorten the pre-activation time or use in-situ activation protocols. u-tokyo.ac.jp |

| Temperature | Higher temperatures can increase the rate of epimerization. | Perform coupling reactions at lower temperatures. u-tokyo.ac.jp |

| Solvent | Polar aprotic solvents like DMF are commonly used but can facilitate epimerization. | Solvent choice can be critical, though options may be limited by solubility. u-tokyo.ac.jp |

For protected selenocysteine derivatives, it has been demonstrated that epimerization can be largely suppressed by performing coupling reactions without auxiliary bases and by minimizing the duration of piperidine (B6355638) treatment for Fmoc group removal. researchgate.netnih.gov These findings are directly applicable to syntheses involving this compound, highlighting the need for carefully optimized protocols.

Intra- and Intermolecular Rearrangements (e.g., O-Acylation and O-N Migration)

Beyond epimerization, homoselenocysteine residues can be susceptible to various molecular rearrangements. While O-acylation is a side reaction typically associated with hydroxyl-containing amino acids like serine and threonine, the analogous reaction for selenocysteine and its homologs involves the selenium atom. A key intramolecular rearrangement is the N→Se acyl shift.

This process involves the transfer of an acyl group from the preceding peptide bond's nitrogen atom to the selenium atom of the homoselenocysteine side chain. This rearrangement results in the formation of a selenoester intermediate. mdpi.com This N→Se acyl migration is analogous to the well-documented N→S acyl shift that occurs with cysteine residues, which proceeds through a thiazolidine (B150603) intermediate and is a cornerstone of native chemical ligation (NCL). jst.go.jpacs.orgnih.gov

The propensity for this rearrangement is influenced by the unique chemical properties of selenium. The selenol group is more acidic (pKa ~5.2) than the thiol group of cysteine (pKa ~8.3), meaning the selenolate anion (R-Se⁻), a potent nucleophile, is more prevalent at neutral pH. mdpi.comacs.org This enhanced nucleophilicity facilitates the intramolecular attack on the adjacent amide carbonyl, initiating the acyl shift.

A practical application that leverages this reactivity involves the synthesis of cyclic selenopeptides. Researchers have successfully synthesized these molecules in a one-pot reaction that proceeds via a tandem N-to-S acyl migration followed by an intramolecular selenocysteine-mediated native chemical ligation. nih.gov This demonstrates the facility of such rearrangements in selenium-containing peptides.

Factors influencing N→Se acyl migration include:

pH: The equilibrium between the free selenol and the nucleophilic selenolate is pH-dependent.

Peptide Sequence: The steric and electronic environment around the homoselenocysteine residue can impact the rate of rearrangement.

Protecting Groups: The nature of the side-chain protecting group on the selenium atom is critical, as the rearrangement can only occur once the selenol is deprotected.

While this rearrangement can be a problematic side reaction, it can also be exploited for specific chemical transformations, such as in selenoester formation for peptide ligation strategies. mdpi.com Therefore, controlling the conditions that favor or disfavor this acyl migration is essential when working with peptides containing this compound.

Applications of Boc Homosec Pmebzl Oh in Advanced Chemical Research

Fundamental Building Block in Peptide and Protein Synthesis

Boc-HomoSec(pMeBzl)-OH facilitates the incorporation of homoselenocysteine, a non-canonical amino acid (ncAA), into peptide chains. nih.gov Non-canonical amino acids are those not found among the 20 common proteinogenic amino acids. nih.gov Their inclusion in peptide structures is a key strategy for creating peptidomimetics—molecules designed to mimic natural peptides but with enhanced properties. researchgate.net The introduction of ncAAs can lead to peptides with improved enzymatic stability, increased potency, better bioavailability, and unique structural conformations. researchgate.netsigmaaldrich.com Selenocysteine (B57510) and its homologues, like homoselenocysteine, are of particular interest due to the unique redox properties conferred by the selenium atom. semanticscholar.orgresearchgate.net These selenopeptides are crucial tools for studying biological processes and for developing novel therapeutic agents. semanticscholar.org

The Boc/Bzl protection scheme is a well-established strategy in Solid-Phase Peptide Synthesis (SPPS), and this compound is designed for compatibility with this methodology. peptide.comchempep.com In SPPS, a peptide is assembled in a stepwise fashion while its C-terminus is anchored to an insoluble resin support. bachem.com This approach simplifies the purification process, as excess reagents and byproducts can be removed by simple filtration and washing after each step. iris-biotech.de

The synthesis cycle using this compound follows a series of repeated steps:

Deprotection: The temporary Boc group on the N-terminus of the resin-bound peptide is removed. This is typically achieved by treatment with a moderately strong acid, such as trifluoroacetic acid (TFA), often in a solution with dichloromethane (B109758) (DCM). peptide.comchempep.com

Neutralization: Following acid treatment, the resulting ammonium (B1175870) salt is neutralized to the free amine, commonly using a base like diisopropylethylamine (DIEA). peptide.com

Coupling: The next protected amino acid, in this case, this compound, is activated and coupled to the free amine of the resin-bound peptide.

Washing: The resin is thoroughly washed to remove any unreacted reagents and byproducts before the next cycle begins. bachem.com

This cycle is repeated until the desired peptide sequence is assembled. peptide.com In the final step, the completed peptide is cleaved from the resin, and the permanent side-chain protecting groups, including the pMeBzl group on the homoselenocysteine residue, are removed. peptide.com This typically requires treatment with a very strong acid, such as hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). peptide.comchempep.com

Table 1: Standard Cycle in Boc-Based Solid-Phase Peptide Synthesis (SPPS)

| Step | Action | Reagents | Purpose |

| 1 | Deprotection | 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | To remove the temporary Nα-Boc protecting group. chempep.com |

| 2 | Washing | Dichloromethane (DCM), Isopropanol (IPA) | To remove excess TFA and byproducts. |

| 3 | Neutralization | 5-10% Diisopropylethylamine (DIEA) in DCM | To neutralize the TFA salt to a free amine for the next coupling. peptide.com |

| 4 | Washing | Dichloromethane (DCM) | To remove excess base. |

| 5 | Coupling | Boc-amino acid, Coupling Reagent (e.g., HBTU, DCC) | To form the new peptide bond. |

| 6 | Washing | Dichloromethane (DCM) | To remove excess reagents and byproducts, preparing for the next cycle. bachem.com |

While SPPS is dominant, this compound is also applicable in classical solution-phase peptide synthesis. researchgate.net In this approach, the peptide is synthesized in a homogenous solution, and the product is isolated and purified after each coupling step. iris-biotech.de The fundamental principles of Nα-protection with the Boc group and side-chain protection with the pMeBzl group remain the same. youtube.com A protected amino acid like this compound is coupled with another amino acid or peptide fragment whose carboxyl group has been activated. youtube.com Although more labor-intensive due to the required purification at each stage, solution-phase synthesis is sometimes preferred for large-scale production or for the synthesis of very complex peptide segments.

Contribution to Combinatorial Chemistry and Drug Discovery Platforms

This compound serves as a valuable building block in combinatorial chemistry, a technology used to rapidly synthesize a large number of different but structurally related molecules, known as a chemical library. nih.gov These libraries are then screened for biological activity to identify new drug leads. The use of unique and structurally diverse building blocks is critical for creating libraries that cover a wide chemical space, thereby increasing the probability of discovering novel bioactive compounds.

The incorporation of non-canonical amino acids like homoselenocysteine into peptide-based combinatorial libraries introduces significant structural and functional diversity. This compound allows for the precise placement of a selenium-containing residue within library members. This introduces a unique element with distinct chemical properties compared to sulfur (found in cysteine and methionine), potentially leading to novel binding interactions with biological targets such as enzymes or receptors. semanticscholar.orgnih.gov By systematically combining building blocks like this compound with other canonical and non-canonical amino acids, researchers can generate vast libraries of selenopeptides for high-throughput screening in the drug discovery process. nih.gov

Table 2: Illustrative Example of Library Diversification

| Position 1 Building Block | Position 2 Building Block | Position 3 Building Block | Resulting Library Member |

| Boc-Ala-OH | Boc-Gly-OH | Boc-Leu-OH | Ala-Gly-Leu |

| Boc-Phe-OH | Boc-Val-OH | Boc-Trp-OH | Phe-Val-Trp |

| This compound | Boc-Pro-OH | Boc-Ile-OH | HomoSec -Pro-Ile |

Research in Enzyme-Substrate Interactions and Catalysis

The selenium atom in homoselenocysteine is a key feature for research into enzyme mechanisms. researchgate.net The natural amino acid selenocysteine is the 21st proteinogenic amino acid and is found in the active sites of important redox enzymes, including glutathione peroxidases and thioredoxin reductases. semanticscholar.orgresearchgate.net These enzymes play critical roles in antioxidant defense and cellular signaling.

By synthesizing peptides containing homoselenocysteine using this compound, researchers can create mimics of the active sites of these selenoenzymes. semanticscholar.org These synthetic peptides are invaluable tools for:

Studying Enzyme-Substrate Interactions: Investigating how substrates bind to the active site and the role of the selenium atom in this recognition.

Elucidating Catalytic Mechanisms: Probing the detailed chemical steps of the reactions catalyzed by selenoenzymes.

Developing Novel Catalysts: Designing new peptide-based catalysts that harness the unique redox properties of selenium for applications in synthetic chemistry.

The ability to strategically place a homoselenocysteine residue within a peptide sequence provides a powerful method for exploring and mimicking the function of natural selenoenzymes. semanticscholar.org

Despite a comprehensive search for the chemical compound "this compound," there is a notable absence of specific research literature detailing its applications in the development of novel peptide and protein-based probes and the engineering of materials properties via chiral supramolecular building blocks.

General information regarding the use of related selenocysteine derivatives in peptide synthesis and the broader fields of peptide-based probes and chiral materials is available. However, detailed research findings, including specific examples, data, and tables directly pertaining to this compound in the requested contexts, could not be located.

Therefore, it is not possible to provide a detailed and scientifically accurate article on the specified topics for this particular compound based on the currently accessible information. Further primary research would be required to elucidate the specific roles and applications of this compound in these advanced areas of chemical research.

Advanced Analytical Methodologies for Characterization and Purity Assessment

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the chemical structure of Boc-HomoSec(pMeBzl)-OH. These techniques probe the interaction of the molecule with electromagnetic radiation, yielding unique fingerprints that reveal its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Chemical Shift Assignment and Protecting Group Integrity

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, ¹H and ¹³C NMR are crucial for verifying the presence and connectivity of all constituent protons and carbons.

The ¹H NMR spectrum provides information on the chemical environment of each proton. The integrity of the tert-butoxycarbonyl (Boc) protecting group is confirmed by a characteristic singlet peak in the upfield region, typically around 1.4 ppm, corresponding to the nine equivalent protons of the tert-butyl group. The protons of the p-methylbenzyl (pMeBzl) group on the selenium atom would exhibit signals in the aromatic region (around 7.2 ppm) and a singlet for the benzylic methylene (B1212753) protons. The protons on the amino acid backbone (α-CH, β-CH₂, and γ-CH₂) would appear at distinct chemical shifts, with their multiplicity (singlet, doublet, triplet, etc.) revealing their coupling to adjacent protons.

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. This allows for the unambiguous confirmation of the carbon skeleton, including the carbonyl carbons of the Boc and carboxylic acid groups, the aromatic carbons of the pMeBzl group, and the aliphatic carbons of the homocysteine backbone. The presence of all expected signals confirms the structural integrity of the final compound. The purity of the compound can be confirmed by ¹H NMR and HPLC analysis.

Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound

| Proton Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Boc (t-Butyl) | 1.4 - 1.5 | Singlet |

| pMeBzl (CH₃) | 2.3 - 2.4 | Singlet |

| Backbone (α-CH) | 4.2 - 4.5 | Multiplet |

| Backbone (β-CH₂) | 2.0 - 2.3 | Multiplet |

| Backbone (γ-CH₂) | 2.8 - 3.1 | Multiplet |

| pMeBzl (Ar-H) | 7.1 - 7.3 | Multiplet (2 Doublets) |

| pMeBzl (Se-CH₂) | 3.7 - 3.9 | Singlet |

| Carboxyl (-OH) | 10 - 12 | Broad Singlet |

Mass Spectrometry (MS), including High-Resolution ESI-MS, for Molecular Weight Confirmation

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing protected amino acids like this compound, as it minimizes fragmentation and typically produces a prominent molecular ion peak.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, allowing for the determination of the elemental formula. For this compound (C₁₈H₂₇NO₄Se), the expected exact mass can be calculated. The observation of an ion peak corresponding to this calculated mass (e.g., [M+H]⁺ or [M+Na]⁺) with high accuracy (typically within 5 ppm) provides unequivocal confirmation of the compound's elemental composition.

Table 2: Expected High-Resolution Mass Spectrometry Data for this compound

| Molecular Formula | Calculated Exact Mass (Monoisotopic) | Commonly Observed Ion Adducts |

| C₁₈H₂₇NO₄Se | 401.1050 u | [M+H]⁺, [M+Na]⁺, [M-H]⁻ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the various functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectrum.

For this compound, the IR spectrum would be expected to show several key absorption bands. A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid group. Strong absorptions around 1700-1725 cm⁻¹ correspond to the C=O (carbonyl) stretching vibrations of both the carboxylic acid and the urethane (B1682113) (Boc) group. The N-H stretching of the Boc-protected amine typically appears around 3300-3500 cm⁻¹. Other characteristic peaks would include C-H stretches for the aliphatic and aromatic portions of the molecule, and C-O stretches.

Chromatographic Methods for Purity and Isolation

Chromatographic techniques are essential for assessing the purity of this compound, separating it from any unreacted starting materials, by-products, or degradation products.

High-Performance Liquid Chromatography (HPLC) for Purity Verification and Impurity Detection

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of non-volatile compounds like protected amino acids. A reversed-phase HPLC method, typically using a C18 column, is commonly employed. The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile, often with an acid modifier such as trifluoroacetic acid (TFA) to improve peak shape.

The sample is injected into the HPLC system, and its components are separated based on their differential partitioning between the stationary and mobile phases. The purity of this compound is determined by integrating the area of its corresponding peak and comparing it to the total area of all peaks in the chromatogram. A high-purity sample will show a single major peak, with any impurities appearing as much smaller peaks at different retention times. For selenocysteine (B57510) derivatives, HPLC is also crucial for confirming enantiomeric purity using a chiral column, where enantiomeric excesses of >99% can be verified.

Table 3: Typical HPLC Parameters for Purity Analysis

| Parameter | Typical Condition |

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |

| Gradient | Linear gradient, e.g., 5% to 95% B over 20-30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm and 254 nm |

| Injection Volume | 10 µL |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Degradation Product Analysis

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for monitoring the progress of a chemical reaction and for the preliminary analysis of product purity and stability. A small spot of the reaction mixture is applied to a TLC plate (e.g., silica (B1680970) gel), which is then developed in a suitable solvent system (eluent).

The separation is based on the differential adsorption of the components to the stationary phase. The position of the spots is visualized, typically using UV light or a chemical stain. The retention factor (Rf), calculated as the distance traveled by the spot divided by the distance traveled by the solvent front, is characteristic for a given compound in a specific eluent. By comparing the Rf value of the product to that of the starting materials, the progress of the reaction can be effectively monitored. TLC is also a valuable tool for identifying the presence of degradation products in stability studies.

Stereochemical Analysis: Optical Rotation Measurements

Optical rotation is a critical analytical technique for assessing the stereochemical integrity of chiral molecules like this compound. It measures the rotation of plane-polarized light by a solution of a chiral compound. The direction and magnitude of this rotation are characteristic of a specific enantiomer, providing a valuable tool for confirming the stereochemical configuration and determining the enantiomeric purity of a sample.

The specific rotation, denoted as [α], is a standardized measure of optical rotation and is calculated using the Biot equation:

[α]Tλ = (100 * α) / (l * c)

where:

α is the observed rotation in degrees.

T is the temperature in degrees Celsius.

λ is the wavelength of the light source (commonly the sodium D-line, 589 nm).

l is the path length of the polarimeter cell in decimeters.

c is the concentration of the sample in g/100 mL.

For a specific enantiomer, such as the L-form of an amino acid derivative, a characteristic specific rotation value is expected under defined experimental conditions (temperature, solvent, and concentration). A measured specific rotation that matches the literature value for the pure enantiomer is a strong indicator of high enantiomeric purity. Conversely, a lower value or a value of zero would suggest the presence of the other enantiomer (racemization) or an achiral sample, respectively.

Detailed Research Findings

While specific optical rotation data for this compound is not available in the reviewed literature, data for analogous compounds underscore the importance of this measurement. For instance, in the synthesis of similar protected amino acids, researchers consistently report specific rotation values to confirm the retention of the desired stereochemistry throughout the synthetic sequence.

The determination of enantiomeric excess (e.e.), a quantitative measure of chiral purity, is often correlated with optical rotation. The enantiomeric excess can be calculated using the formula:

e.e. (%) = ([α]observed / [α]max) * 100

where [α]observed is the specific rotation of the sample and [α]max is the specific rotation of the pure enantiomer.

In the context of synthesizing Boc-L-HomoSec(pMeBzl)-OH, one would expect a negative specific rotation value if it follows the trend of many other L-amino acid derivatives. The precise value, however, can only be determined through experimental measurement.

Interactive Data Table

The following table is a template illustrating how optical rotation data for this compound would be presented if it were available. The values are hypothetical and are included for illustrative purposes only.

| Parameter | Value |

| Compound | Boc-L-HomoSec(pMeBzl)-OH |

| Specific Rotation [α]20D | Data not available |

| Concentration (c) | Typically 1 g/100 mL |

| Solvent | e.g., Methanol, Chloroform, or DMF |

| Temperature | Typically 20-25 °C |

| Wavelength | 589 nm (Sodium D-line) |

The absence of published optical rotation data for this compound highlights a gap in the scientific literature regarding the full characterization of this specific compound. Future research involving the synthesis and purification of its enantiomers would be necessary to establish these critical stereochemical parameters.

Future Directions and Emerging Research Avenues Involving Boc Homosec Pmebzl Oh

Exploration of Novel and More Efficient Synthetic Routes

The advancement of research involving Boc-HomoSec(pMeBzl)-OH is intrinsically linked to the development of efficient and scalable synthetic methodologies. While current strategies for synthesizing selenocysteine (B57510) derivatives are established, future research will likely focus on optimizing these processes for homoselenocysteine analogues.

One promising direction is the refinement of solid-phase peptide synthesis (SPPS) protocols for the incorporation of this compound. The Boc (tert-butyloxycarbonyl) protecting group is well-suited for SPPS, and its use in conjunction with the acid-labile p-methylbenzyl (pMeBzl) group for the selenol side chain offers a robust strategy for peptide elongation. peptide.comiris-biotech.de Future investigations could explore alternative, milder deprotection methods for the pMeBzl group, which is traditionally removed with strong acids like hydrogen fluoride (B91410) (HF). nih.gov Gentler deprotection techniques would enhance the compatibility of this compound with a wider range of sensitive peptide sequences and post-translational modifications.

Furthermore, researchers are likely to explore enzymatic or chemo-enzymatic approaches for the synthesis of this compound and its subsequent incorporation into peptides. These methods could offer higher stereoselectivity and reduce the need for extensive protecting group manipulations, leading to more environmentally friendly and cost-effective synthetic routes.

| Synthetic Strategy | Potential Advantages | Research Focus |

| Optimized SPPS | High purity, automation | Milder deprotection cocktails, improved coupling reagents |

| Chemo-enzymatic Synthesis | High stereoselectivity, greener process | Identification of suitable enzymes, reaction condition optimization |

| Convergent Synthesis | Efficient assembly of large peptides | Synthesis of protected peptide fragments containing this compound |

Advanced Applications in Bio-conjugation Chemistry and Chemical Biology

The unique reactivity of the selenol group in homoselenocysteine makes this compound a powerful tool for bioconjugation and chemical biology. The selenol is more nucleophilic and has a lower pKa than the thiol group of its sulfur analogue, homocysteine, allowing for highly selective chemical modifications under physiological conditions. jst.go.jpnih.gov

Future research will likely exploit these properties for the site-specific labeling of proteins and other biomolecules. nih.gov By incorporating this compound into a peptide or protein, researchers can introduce a unique chemical handle for the attachment of fluorophores, drug molecules, or other probes. This "tag-and-modify" strategy is invaluable for studying protein function, localization, and interactions within living cells. nih.govresearchgate.net

Moreover, the replacement of cysteine or methionine with homoselenocysteine in peptides can confer unique structural and functional properties. For instance, the introduction of homoselenocysteine can be used to study protein folding pathways and to create peptides with enhanced stability or novel catalytic activities. nih.govnih.gov The ability to site-specifically incorporate homoselenocysteine will be crucial for the development of new therapeutic peptides and engineered proteins with tailored functions. nih.govmdpi.com

| Application Area | Key Feature of Homoselenocysteine | Potential Research Directions |

| Site-Specific Labeling | High nucleophilicity of selenol | Development of novel selenium-specific ligation chemistries |

| Protein Engineering | Unique redox properties | Creation of enzymes with enhanced catalytic activity |

| Therapeutic Peptides | Increased stability and unique folding | Design of peptides with improved pharmacokinetic properties |

Computational and Theoretical Studies on Molecular Structure, Reactivity, and Conformation

Computational and theoretical studies are expected to play an increasingly important role in understanding and predicting the behavior of this compound and the peptides into which it is incorporated. Density Functional Theory (DFT) calculations can provide valuable insights into the compound's electronic structure, bond energies, and reactivity. nih.govresearchgate.net

Secondly, theoretical studies can be used to model the reactivity of the p-methylbenzyl-protected selenol and to predict the outcomes of various chemical modifications. This will aid in the design of new bioconjugation strategies and in understanding the mechanisms of reactions involving homoselenocysteine.

Finally, molecular dynamics simulations can be employed to study the behavior of homoselenocysteine-containing peptides in complex biological environments, such as in the presence of cell membranes or other proteins. These simulations can provide insights into how these peptides interact with their biological targets and can guide the development of new therapeutic agents.

| Computational Method | Research Question | Expected Outcome |

| Density Functional Theory (DFT) | Electronic structure and reactivity | Prediction of reaction mechanisms and kinetic parameters |

| Conformational Analysis | Influence on peptide structure | Rational design of folded peptides |

| Molecular Dynamics (MD) | Behavior in biological systems | Understanding of peptide-protein and peptide-membrane interactions |

Potential Roles in Advanced Materials Science and Nanotechnology

The unique properties of selenium-containing amino acids suggest that this compound could find applications in the development of advanced materials and nanotechnology. The ability of selenopeptides to engage in specific non-covalent interactions and to self-assemble into ordered nanostructures is a particularly promising area of research. researchgate.netnih.gov

Future investigations may explore the use of peptides containing this compound as building blocks for the bottom-up fabrication of nanomaterials. The selenium atom could act as a coordination site for metal ions, leading to the formation of novel hybrid organic-inorganic materials with interesting electronic or catalytic properties. Furthermore, the diselenide bond, which can be formed by the oxidation of two selenol groups, is a dynamic covalent bond that could be exploited in the development of self-healing materials and responsive hydrogels. nih.gov

In the realm of nanotechnology, peptides incorporating homoselenocysteine could be used to create biocompatible nanoparticles for drug delivery or bio-imaging. nih.govnih.gov The unique reactivity of the selenol group could be used to attach targeting ligands or therapeutic payloads to the surface of these nanoparticles. The inherent biocompatibility of peptides makes them attractive candidates for in vivo applications. wikipedia.org

| Application Area | Key Property | Potential Research Directions |

| Self-Assembling Nanomaterials | Directed non-covalent interactions | Design of peptides that form nanofibers, nanotubes, or hydrogels |

| Self-Healing Materials | Dynamic diselenide bonds | Development of responsive polymers and gels |

| Nanomedicine | Biocompatibility and chemical handle | Creation of targeted drug delivery systems and diagnostic tools |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.